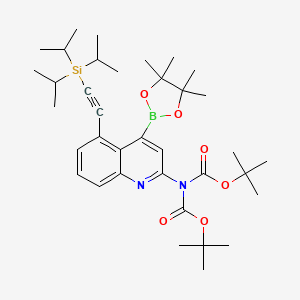![molecular formula C13H12FN B13925095 4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family It features a biphenyl core with a fluorine atom at the 4’ position, a methyl group at the 5 position, and an amine group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Starting with 4-fluoro-5-methylbiphenyl, bromination is carried out to introduce a bromine atom at the 2 position.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with ammonia or an amine source to replace the bromine atom with an amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines under elevated temperatures.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems. These interactions can modulate various pathways, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
4-Fluoro-1,1’-biphenyl: Lacks the methyl and amine groups, making it less versatile in chemical reactions.
5-Methyl-1,1’-biphenyl-2-amine: Lacks the fluorine atom, which may reduce its binding affinity in biological systems.
4’-Fluoro-1,1’-biphenyl-2-amine: Lacks the methyl group, potentially affecting its electronic properties.
Uniqueness: 4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine stands out due to the combined presence of the fluorine, methyl, and amine groups. This unique combination enhances its reactivity and binding properties, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C13H12FN |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-9-2-7-13(15)12(8-9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3 |
Clave InChI |
LOOGNZUVDQAYBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


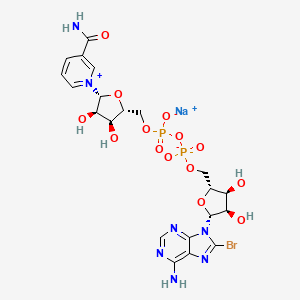
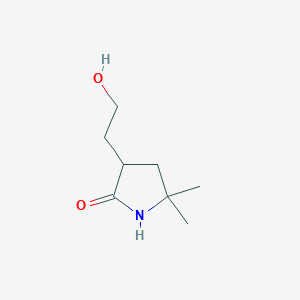
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
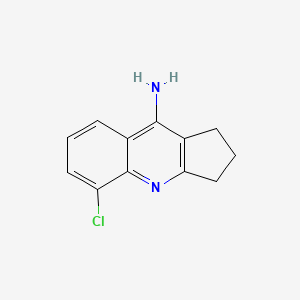
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
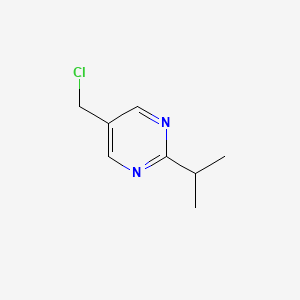

![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
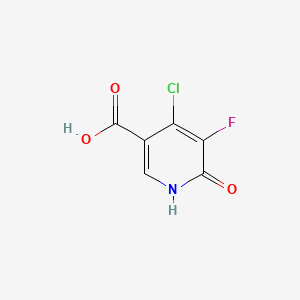
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
